![molecular formula C24H23N3O16Zr3 B13740826 4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)
4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate is a complex compound that features a triazine core with carboxylate groups and a zirconium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate typically involves the reaction of 4,6-bis(4-carboxylatophenyl)-1,3,5-triazine with a zirconium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then heated to promote the crystallization of the compound, which is subsequently isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zirconium.
Reduction: Reduction reactions can alter the oxidation state of the zirconium center.
Substitution: The carboxylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zirconium, while substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mecanismo De Acción
The mechanism by which 4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate exerts its effects involves the interaction of the triazine core and zirconium center with target molecules. The compound can form coordination complexes with various substrates, facilitating catalytic reactions or binding to specific biological targets. The pathways involved may include electron transfer, coordination chemistry, and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: A similar triazine-based compound with amino groups instead of carboxylate groups.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another compound with carboxylate groups but featuring a porphyrin core instead of a triazine core.
Uniqueness
4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate is unique due to its combination of a triazine core with carboxylate groups and a zirconium center. This structure imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable for specialized applications in catalysis, materials science, and biomedical research.
Propiedades
Fórmula molecular |
C24H23N3O16Zr3 |
|---|---|
Peso molecular |
883.1 g/mol |
Nombre IUPAC |
4-[4,6-bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate |
InChI |
InChI=1S/C24H15N3O6.8H2O.2O.3Zr/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33;;;;;;;;;;;;;/h1-12H,(H,28,29)(H,30,31)(H,32,33);8*1H2;;;;;/q;;;;;;;;;2*-2;3*+4/p-8 |
Clave InChI |
XXYGFHOXVDETCH-UHFFFAOYSA-F |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


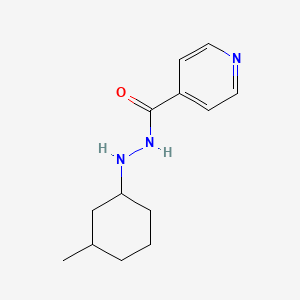
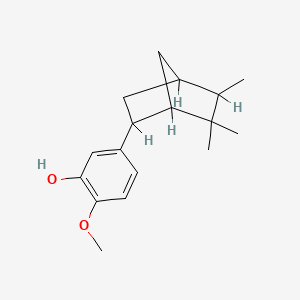
![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
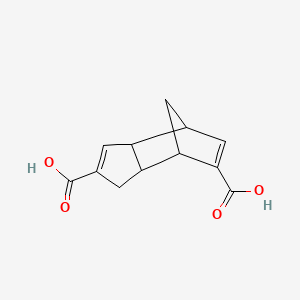
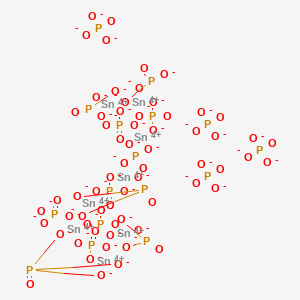
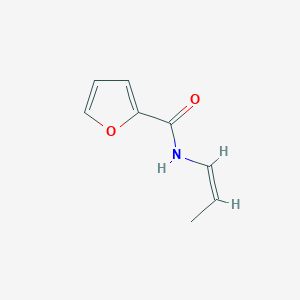
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)

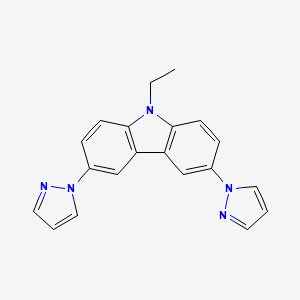
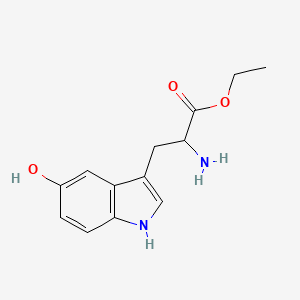
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

